1-Bromo-6-(trifluoromethoxy)naphthalene: Physical Properties, Density, and Synthetic Utility in Drug Discovery
1-Bromo-6-(trifluoromethoxy)naphthalene: Physical Properties, Density, and Synthetic Utility in Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of rational drug design. 1-Bromo-6-(trifluoromethoxy)naphthalene (CAS: 1261768-70-0) serves as a highly specialized, bifunctional building block. It combines the versatile reactivity of an aryl bromide with the unique physicochemical modulations provided by a trifluoromethoxy (–OCF₃) group. This whitepaper provides a comprehensive analysis of its physical properties—with a specific focus on its high density—and details a field-proven methodology for its application in transition-metal-catalyzed cross-coupling reactions.
Structural Characteristics and Chemical Identity
The molecular architecture of 1-bromo-6-(trifluoromethoxy)naphthalene consists of a naphthalene core substituted at the 1-position with a bromine atom and at the 6-position with a trifluoromethoxy group.
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IUPAC Name: 1-bromo-6-(trifluoromethoxy)naphthalene
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CAS Number: 1261768-70-0
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Molecular Formula: C₁₁H₆BrF₃O
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Molecular Weight: 291.06 g/mol
The bromine atom acts as an electrophilic handle, perfectly primed for oxidative addition by low-valent palladium or nickel catalysts. Conversely, the –OCF₃ group is chemically inert under standard coupling conditions, acting as a "pseudo-halogen" substituent that drastically alters the pharmacokinetic profile of the final active pharmaceutical ingredient (API).
Physical Properties and Density Analysis
Accurate physical property data is critical for reaction engineering, solvent selection, and downstream processing (workup). Due to its specialized nature, empirical data is often supplemented by highly accurate predictive models provided by chemical databases like 1[1].
Quantitative Data Summary
| Property | Value | Method / Condition |
| Molecular Weight | 291.06 g/mol | Standard Atomic Weights |
| Density | 1.615 ± 0.06 g/cm³ | Predicted (ChemAxon/ACD Labs) |
| Boiling Point | 284.5 ± 35.0 °C | Predicted (at 760 mmHg) |
| Physical State | Dense Liquid / Low-Melting Solid | Ambient Temperature |
Deep Dive: The Causality of High Density (1.615 g/cm³)
The predicted density of 1.615 g/cm³ is exceptionally high for an organic molecule. This is a direct consequence of its atomic composition. Bromine is a heavy period 4 halogen (atomic mass 79.9), and the trifluoromethoxy group introduces three tightly packed fluorine atoms (atomic mass 19.0 each). The strong electronegativity of the fluorine atoms compresses the electron cloud of the –OCF₃ group, reducing the molar volume and leading to dense intermolecular packing.
Laboratory Implications: When handling this compound during liquid-liquid extraction, its high density dictates phase behavior. If a neat spill occurs in an aqueous system, the compound will sink. During workup with standard organic solvents like ethyl acetate (density ~0.90 g/cm³) or diethyl ether (density ~0.71 g/cm³), the overall density of the organic phase will increase. If highly concentrated, it may cause phase inversion (where the organic layer becomes heavier than the aqueous layer)—a critical factor to monitor to avoid losing the product during separation.
The Role of the Trifluoromethoxy (–OCF₃) Group in Drug Design
The –OCF₃ group is frequently utilized to overcome pharmacokinetic liabilities in lead compounds.
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Lipophilicity: It is one of the most lipophilic substituents available, boasting a Hansch π parameter of +1.04 according to a recent 2[2]. This drastically enhances the membrane permeability of the resulting drug candidates, facilitating blood-brain barrier (BBB) penetration if desired.
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Metabolic Stability: The strong C–F bonds (bond dissociation energy ~485 kJ/mol) and the electron-withdrawing nature of the group protect the adjacent aromatic ring from cytochrome P450-mediated oxidative metabolism, significantly extending the biological half-life of the drug[2].
Experimental Workflow: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
To demonstrate the synthetic utility of 1-bromo-6-(trifluoromethoxy)naphthalene, the following protocol outlines a self-validating Suzuki-Miyaura cross-coupling to generate a functionalized biaryl system.
Objective: Coupling of 1-bromo-6-(trifluoromethoxy)naphthalene with an arylboronic acid (Ar'-B(OH)₂).
Step-by-Step Methodology
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Reagent Preparation and Degassing:
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Action: Dissolve 1.0 equivalent of 1-bromo-6-(trifluoromethoxy)naphthalene and 1.2 equivalents of arylboronic acid in a 4:1 mixture of 1,4-dioxane and water. Sparge the solution with argon gas for 15 minutes.
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Causality: Oxygen is a potent poison for Pd(0) catalysts, leading to the formation of inactive Pd(II) black. Degassing ensures the catalytic cycle remains active and prevents homocoupling of the boronic acid.
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Catalyst and Base Addition:
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Action: Add 0.05 equivalents of Pd(dppf)Cl₂ and 2.0 equivalents of potassium carbonate (K₂CO₃).
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Causality: Pd(dppf)Cl₂ is chosen because the bidentate dppf ligand enforces a cis-geometry at the metal center, accelerating the reductive elimination step. K₂CO₃ activates the boronic acid by forming a reactive, electron-rich boronate complex, which is essential for transmetalation.
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Thermal Activation and Monitoring:
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Action: Heat the reaction mixture to 90 °C under an argon atmosphere. Monitor via TLC (Hexanes/EtOAc) or LC-MS every 2 hours.
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Validation: The system is self-validating. The disappearance of the dense, UV-active starting material (monitored at 254 nm) and the emergence of a new, higher-mass product peak on LC-MS confirm that the catalytic cycle is functioning and the oxidative addition/reductive elimination sequence is complete.
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Quenching and Phase Separation:
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Action: Cool to room temperature, dilute with water, and extract with ethyl acetate.
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Causality: Water dissolves the inorganic salts (K₂CO₃, borate byproducts). Despite the high density of the starting material (1.615 g/cm³), the dilution in ethyl acetate ensures the organic phase remains less dense than water (approx. 1.0 g/cm³), keeping the product in the upper layer for easy separation.
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Purification:
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Action: Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
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Mechanistic Pathway Visualization
The following diagram illustrates the logical progression of the catalytic cycle described in the workflow above.
Pd-catalyzed Suzuki-Miyaura cross-coupling cycle of 1-bromo-6-(trifluoromethoxy)naphthalene.
References
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Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: PubMed Central (NIH) / Molecules URL: [Link]
